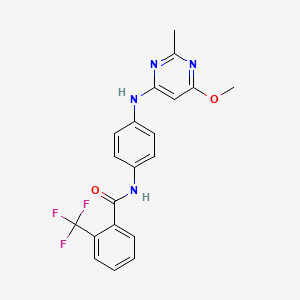

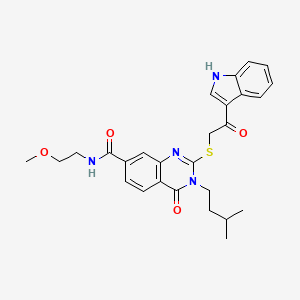

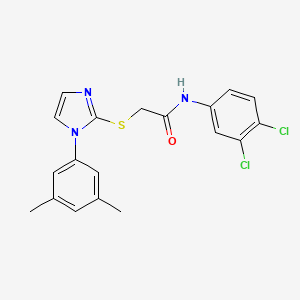

![molecular formula C17H17ClN2O2S B3005145 4-chloro-N-[2-(2-methylindol-1-yl)ethyl]benzenesulfonamide CAS No. 114364-77-1](/img/structure/B3005145.png)

4-chloro-N-[2-(2-methylindol-1-yl)ethyl]benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "4-chloro-N-[2-(2-methylindol-1-yl)ethyl]benzenesulfonamide" is a derivative of benzenesulfonamide, which is a class of compounds known for their diverse biological activities. While the specific compound is not directly studied in the provided papers, the papers do discuss various benzenesulfonamide derivatives with potential anticancer and anti-HIV activities, as well as their synthesis and molecular structures .

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives typically involves the reaction of different amines with appropriate reagents to introduce various substituents on the benzenesulfonamide scaffold. For instance, a series of 5-substituted 2-(arylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl) benzenesulfonamide derivatives were synthesized by reacting aminoguanidines with phenylglyoxal hydrate in glacial acetic acid . Similarly, other papers describe the synthesis of novel benzenesulfonamide derivatives by reacting different cyanamide potassium salts with amines , or by introducing alkylthio groups . These methods could potentially be adapted for the synthesis of "4-chloro-N-[2-(2-methylindol-1-yl)ethyl]benzenesulfonamide".

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is often characterized using various spectroscopic techniques such as FT-IR, NMR, UV-Vis, and X-ray crystallography . For example, the structure of a sulfonamide compound was characterized and its crystal structure was determined to belong to the monoclinic space group with specific cell parameters . These techniques are crucial for confirming the identity and purity of the synthesized compounds.

Chemical Reactions Analysis

The benzenesulfonamide derivatives are designed to interact with biological targets, which can lead to various chemical reactions within the cell. For instance, some derivatives have shown the ability to induce apoptosis in cancer cells by affecting the translocation of phosphatidylserine, mitochondrial membrane potential, and cell cycle . Additionally, certain compounds have been found to induce caspase activity, which is a hallmark of apoptosis .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, stability, and reactivity, are important for their biological activity and pharmacokinetic profile. Some compounds have been tested for metabolic stability in the presence of human liver microsomes, which is an important factor for their potential as drug candidates . The introduction of specific substituents can significantly affect these properties, as seen in the increased metabolic stability with the introduction of a 4-CF3-C6H4 moiety .

Orientations Futures

Mécanisme D'action

Target of Action

It is related to indapamide , a diuretic drug used to treat hypertension and edema

Mode of Action

Given its structural similarity to indapamide, it may share a similar mechanism, which involves inhibiting the reabsorption of sodium and chloride ions in the kidneys, leading to increased urine output

Biochemical Pathways

Related compounds have been shown to be involved in the synthesis of prostanoids , which are a group of physiologically active lipid compounds with diverse hormone-like effects

Result of Action

Related compounds have been shown to have significant inhibitory effects against certain cancer cell lines

Propriétés

IUPAC Name |

4-chloro-N-[2-(2-methylindol-1-yl)ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN2O2S/c1-13-12-14-4-2-3-5-17(14)20(13)11-10-19-23(21,22)16-8-6-15(18)7-9-16/h2-9,12,19H,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYMIJGIKZILKKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC=CC=C2N1CCNS(=O)(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-N-[2-(2-methylindol-1-yl)ethyl]benzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

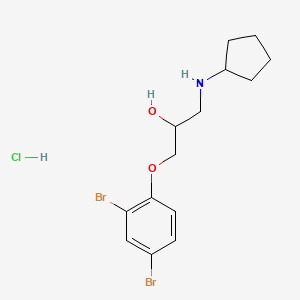

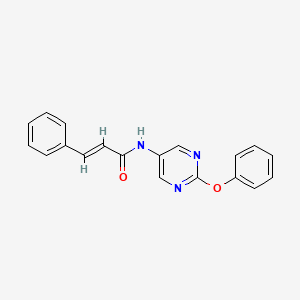

![1-(2,5-Dimethylphenyl)-3-(4-ethoxyphenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B3005071.png)

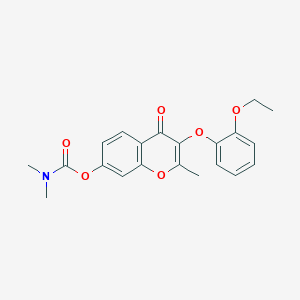

![2-(5-Chlorothiophen-2-yl)-1-(4-(4-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B3005079.png)

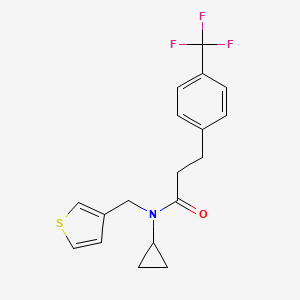

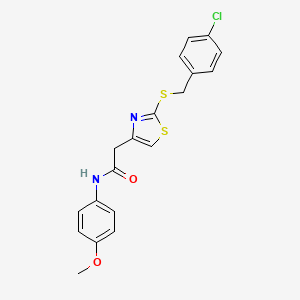

![5-(2-fluorobenzyl)-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B3005080.png)

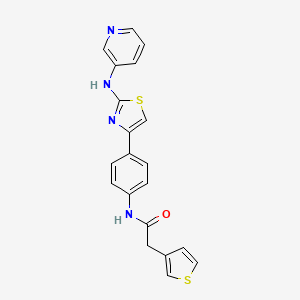

![N-(2,4-dimethylphenyl)-2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B3005082.png)